(R)-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol
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Overview
Description
®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is a chiral compound that features a pyridine ring, a triazole ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving a hydrazine derivative and a nitrile compound.
Coupling of the Pyridine and Triazole Rings: The pyridine and triazole rings are coupled through a nucleophilic substitution reaction, where the amino group on the pyridine ring reacts with a suitable leaving group on the triazole ring.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a reduction reaction, such as the reduction of a carbonyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups, such as reducing a nitro group to an amino group.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its unique structure, the compound is investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)ethanol: A similar compound with an ethyl group instead of a propyl group.
Uniqueness
Chirality: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer.
Functional Groups:
Properties
Molecular Formula |
C10H13N5O |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2R)-2-[3-(6-aminopyridin-2-yl)-1,2,4-triazol-4-yl]propan-1-ol |
InChI |
InChI=1S/C10H13N5O/c1-7(5-16)15-6-12-14-10(15)8-3-2-4-9(11)13-8/h2-4,6-7,16H,5H2,1H3,(H2,11,13)/t7-/m1/s1 |
InChI Key |
NRZLITWCRKNXRW-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CO)N1C=NN=C1C2=NC(=CC=C2)N |
Canonical SMILES |
CC(CO)N1C=NN=C1C2=NC(=CC=C2)N |
Origin of Product |
United States |
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